molecular formula C6H10ClN3O2S B6248439 ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride CAS No. 2408964-46-3

ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride

Cat. No. B6248439
CAS RN: 2408964-46-3
M. Wt: 223.7
InChI Key:
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Description

Ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride (EMTC-HCl) is a novel compound with potential applications in a variety of scientific fields. It is a derivative of thiadiazole, which is a heterocyclic aromatic compound with a five-membered ring containing one nitrogen and two sulfur atoms. EMTC-HCl was first synthesized in 2012 and has since been studied for its potential applications in a variety of scientific fields.

Scientific Research Applications

Ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential use as an antifungal agent, as well as for its potential use as an inhibitor of the enzyme xanthine oxidase. ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride has also been studied for its potential applications in the fields of immunology, cancer research, and diabetes research. Additionally, ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride has been studied for its potential use as an anti-inflammatory agent and for its potential use as a neuroprotective agent.

Mechanism of Action

The mechanism of action of ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is not yet fully understood. However, it is believed that ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride acts by inhibiting the activity of xanthine oxidase, which is an enzyme involved in the metabolism of purines. Additionally, ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is believed to act as an antioxidant, which may explain its potential anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride are not yet fully understood. However, it is believed that ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride may have anti-inflammatory, neuroprotective, and antioxidant effects. Additionally, ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride may have a role in the regulation of glucose metabolism and may be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride in laboratory experiments include its ease of synthesis, low cost, and potential applications in a variety of scientific fields. Additionally, ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride in laboratory experiments is that its mechanism of action is not yet fully understood, which may limit its potential applications.

Future Directions

There are a number of potential future directions for the research and development of ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride. These include the development of new synthesis methods, the exploration of new applications for ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride, the further elucidation of its mechanism of action, and the investigation of its potential therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration of ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride for various applications.

Synthesis Methods

The synthesis of ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is relatively simple and involves the reaction of 5-aminomethyl-1,3,4-thiadiazole-2-carboxylic acid with hydrochloric acid. In a typical synthesis, 5-aminomethyl-1,3,4-thiadiazole-2-carboxylic acid is dissolved in a solution of hydrochloric acid and heated to 80-90°C. The reaction is allowed to proceed for several hours, after which the reaction mixture is cooled to room temperature and filtered to remove any insoluble material. The resulting product is then dried and recrystallized to obtain pure ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride involves the reaction of ethyl 2-cyano-2-(2-chloroethyl)thioacetate with hydrazine hydrate to form ethyl 2-(hydrazinocarbonyl)thioacetate. This intermediate is then reacted with ammonium thiocyanate to form ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Ethyl 2-cyano-2-(2-chloroethyl)thioacetate", "Hydrazine hydrate", "Ammonium thiocyanate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 2-cyano-2-(2-chloroethyl)thioacetate is reacted with hydrazine hydrate in ethanol to form ethyl 2-(hydrazinocarbonyl)thioacetate.", "Step 2: Ethyl 2-(hydrazinocarbonyl)thioacetate is reacted with ammonium thiocyanate in ethanol to form ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate.", "Step 3: Ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate is reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

2408964-46-3

Product Name

ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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